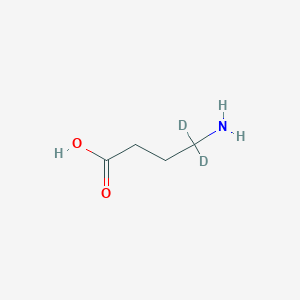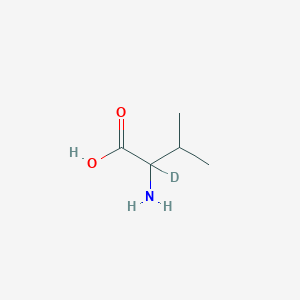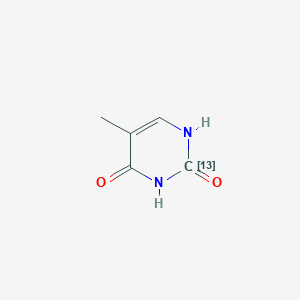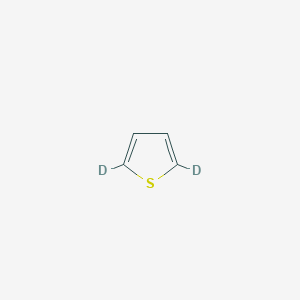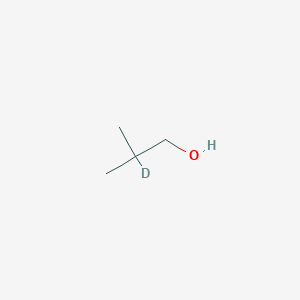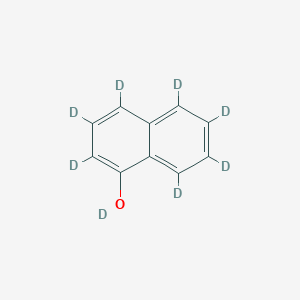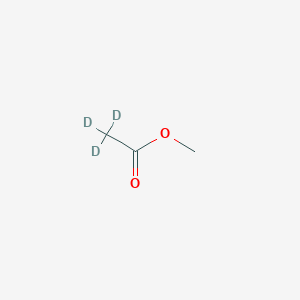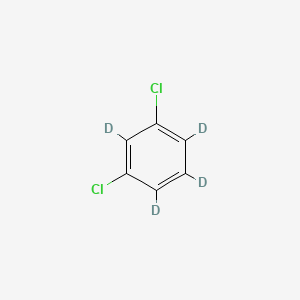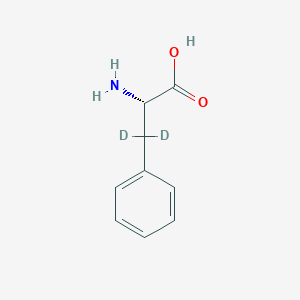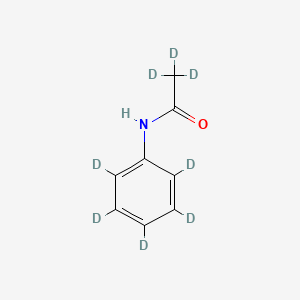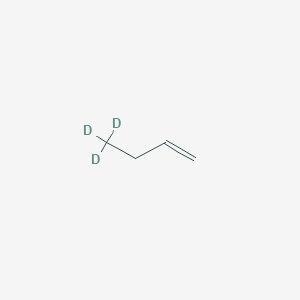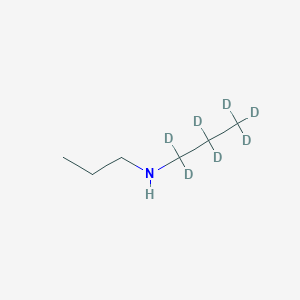
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
Descripción general
Descripción
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7) is a deuterated analog of di-n-propylamine, where seven hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine typically involves the deuteration of di-n-propylamine. The process begins with the preparation of di-n-propylamine through the catalytic dehydrogenation of propanol, followed by amination, dehydration, and hydrogenation. The reaction is catalyzed by a nickel-copper-aluminum oxide catalyst under a pressure of approximately 39 kPa and a temperature of around 190°C .
Industrial Production Methods
In an industrial setting, the production of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine involves large-scale deuteration processes. These processes utilize deuterium gas and specialized catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the selective replacement of hydrogen atoms with deuterium.
Análisis De Reacciones Químicas
Types of Reactions
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine is used in a wide range of scientific research applications, including:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mecanismo De Acción
The mechanism of action of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine involves its interaction with molecular targets through its amine group. The deuterium atoms provide unique isotopic effects that can influence reaction kinetics and mechanisms. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Di-n-propylamine: The non-deuterated analog of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine.
Di-n-propyl ether: A related compound with similar structural features but different functional groups.
Dipropylamine: Another secondary amine with similar properties but without deuterium substitution.
Uniqueness
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine is unique due to its deuterium content, which provides distinct isotopic properties. These properties make it valuable for research applications that require precise isotopic labeling and tracing.
Propiedades
IUPAC Name |
1,1,2,2,3,3,3-heptadeuterio-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,3D2,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHWNAOGRSTTBQ-HJHJEWFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


